

Escitalopram Hydrobromide: A Deep Dive into its Crystal Structure and Polymorphism

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Compound of Interest

Compound Name: *Escitalopram hydrobromide*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Escitalopram, the S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, is a widely prescribed medication for the treatment of major depressive disorder and generalized anxiety disorder. The hydrobromide salt of escitalopram is a common active pharmaceutical ingredient (API). A thorough understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is critical for ensuring consistent quality, stability, and bioavailability of the final drug product. This technical guide provides a comprehensive overview of the current knowledge regarding the crystal structure of **escitalopram hydrobromide** and explores the concept of polymorphism as it pertains to this and other escitalopram salts. Detailed experimental protocols for key analytical techniques are also provided to aid researchers in their own investigations.

Introduction to Escitalopram and the Significance of Solid-State Properties

Escitalopram functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft.^[1] It is the therapeutically active enantiomer of citalopram, with the R-enantiomer being largely inactive and potentially even counteracting the effects of the S-enantiomer.^[1] The solid-state form of an API can have a profound impact on its physicochemical properties. Different crystalline arrangements, or polymorphs, of the same

compound can exhibit variations in melting point, solubility, dissolution rate, and stability.[\[2\]](#)

These differences can, in turn, affect the drug's bioavailability and therapeutic efficacy.

Therefore, comprehensive characterization of the crystal structure and a thorough screening for polymorphs are essential steps in the development of any new drug substance.

Crystal Structure of Escitalopram Hydrobromide

While specific single-crystal X-ray diffraction data for **escitalopram hydrobromide** is not readily available in the public domain, the crystal structure of its racemic counterpart, citalopram hydrobromide, has been solved and refined using synchrotron X-ray powder diffraction data.[\[3\]](#)

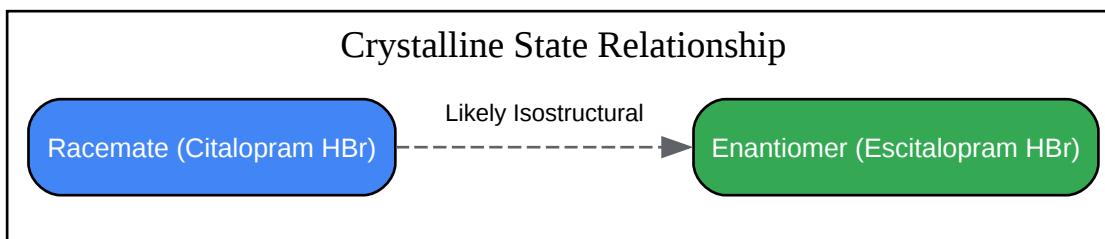
It is a common phenomenon for the crystal structure of a pure enantiomer to be closely related to that of its racemate. In the case of the oxalate salts of citalopram, it has been noted that the X-ray powder diffractograms of the racemate and the S-enantiomer are very similar, suggesting they are essentially isostructural.[\[3\]](#) The primary difference is the presence of a crystallographic inversion center in the racemate's crystal lattice, which is absent in the enantiomer's structure. [\[3\]](#) It is therefore highly probable that **escitalopram hydrobromide** is isostructural with citalopram hydrobromide.

The crystallographic data for citalopram hydrobromide is summarized in Table 1. The structure is characterized by N–H···Br hydrogen bonds, although the crystal energy is primarily dominated by van der Waals forces.[\[3\]](#)

Table 1: Crystallographic Data for Citalopram Hydrobromide

Parameter	Value
Chemical Formula	<chem>C20H22BrFN2O</chem>
Crystal System	Monoclinic
Space Group	P 2 ₁ /c
a (Å)	10.76645(6)
b (Å)	33.07086(16)
c (Å)	10.89285(5)
β (°)	90.8518(3)
Volume (Å ³)	3878.03(4)
Z	8

Data sourced from a study on the crystal structure of citalopram hydrobromide.[\[3\]](#)



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Logical relationship between racemate and enantiomer crystal structures.

Polymorphism in Escitalopram Salts

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement.[\[2\]](#) While there is a lack of publicly available data demonstrating the existence of polymorphs for **escitalopram hydrobromide** specifically, the phenomenon is well-documented for other salts of escitalopram. This underscores the importance of conducting thorough polymorph screens for any new salt form of this API.

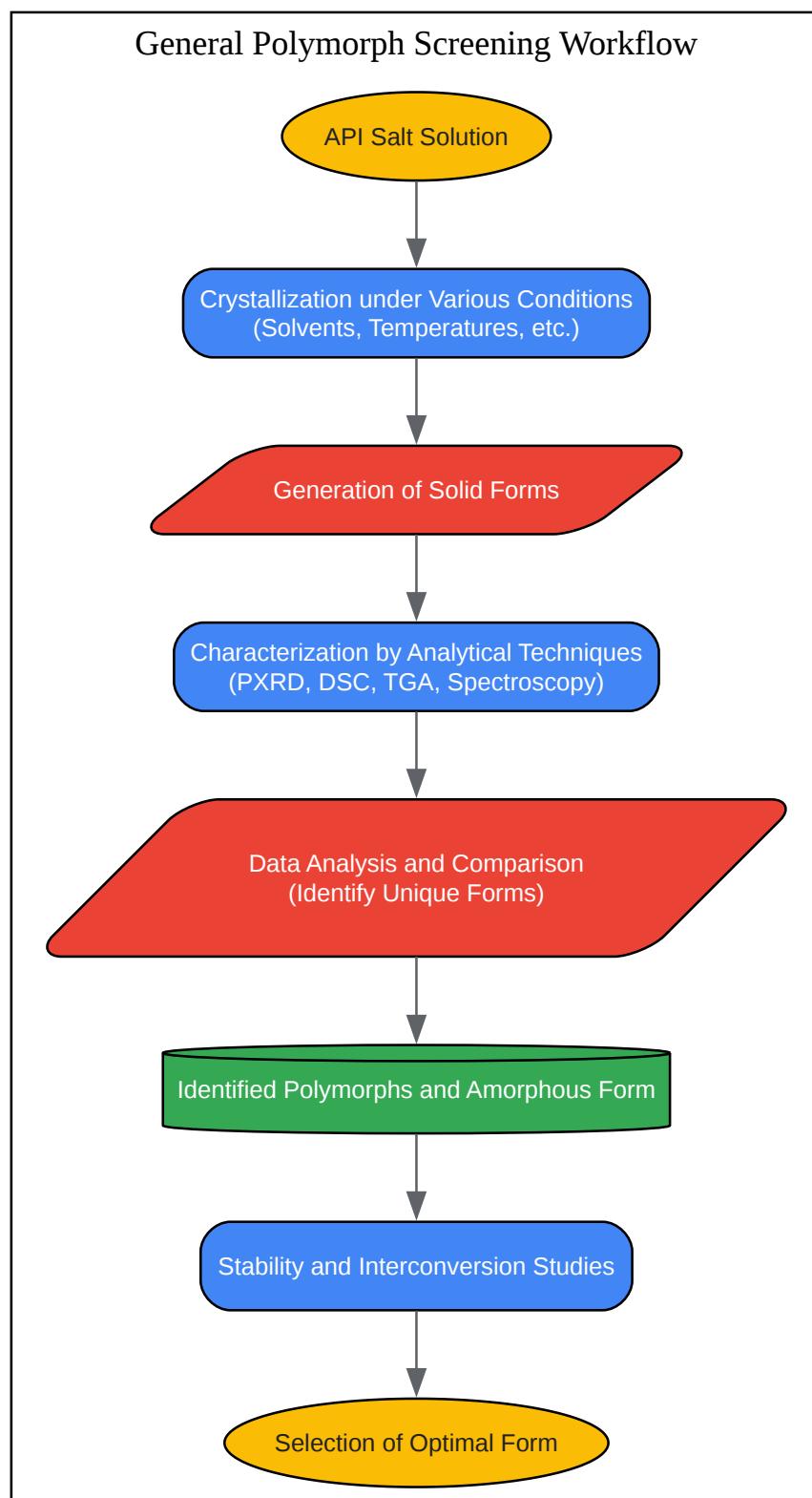
For instance, a public assessment report has mentioned that escitalopram oxalate exists as "Form-I".^[4] Furthermore, different crystalline forms of escitalopram gentisate, designated as Form I and Form II, have been characterized by X-ray powder diffraction (XRPD).^[5] The characteristic XRPD peaks for these forms are presented in Table 2.

Table 2: Characteristic XRPD Peaks for Escitalopram Gentisate Polymorphs (Degrees $2\theta \pm 0.2$)

Form I	Form II
12.9	10.0
16.8	12.4
18.3	17.3
19.9	20.0
21.1	21.3

Data sourced from a patent on new salt and solid state forms of escitalopram.^[5]

The existence of polymorphism in other escitalopram salts strongly suggests that **escitalopram hydrobromide** could also exhibit this phenomenon under different crystallization conditions. A systematic polymorph screen is therefore a critical step in its development.



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A general experimental workflow for polymorph screening.

Experimental Protocols for Solid-State Characterization

The following sections provide detailed methodologies for the primary analytical techniques used in the characterization of crystalline and polymorphic forms of pharmaceutical solids.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a diffraction pattern that is a unique "fingerprint" of the crystalline solid, allowing for the identification of the crystal form and differentiation between polymorphs.

Methodology:

- Sample Preparation:
 - A small amount of the **escitalopram hydrobromide** powder (typically 5-10 mg) is gently ground using a mortar and pestle to ensure a random orientation of the crystallites and to minimize preferred orientation effects.
 - The powdered sample is then carefully packed into a sample holder, ensuring a flat and level surface.
- Instrument Setup:
 - A typical powder X-ray diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$) is used.
 - The instrument is operated in reflection mode.
 - The X-ray tube voltage and current are set to appropriate values (e.g., 40 kV and 40 mA).
- Data Collection:
 - The diffraction pattern is recorded over a 2θ range of, for example, 2° to 40° .
 - A step size of 0.02° and a scan speed of $1^\circ/\text{min}$ are commonly used.

- The sample is often rotated during the measurement to further reduce the effects of preferred orientation.
- Data Analysis:
 - The resulting diffractogram (a plot of intensity versus 2θ) is analyzed to identify the positions and relative intensities of the diffraction peaks.
 - These peak patterns are compared with reference patterns from a database or from previously characterized polymorphs to identify the crystalline form.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This allows for the determination of melting points, enthalpies of fusion, and the detection of solid-solid phase transitions between polymorphs.

Methodology:

- Sample Preparation:
 - A small amount of the **escitalopram hydrobromide** sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.
 - The pan is hermetically sealed with a lid. An empty, hermetically sealed aluminum pan is used as a reference.
- Instrument Setup:
 - The DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.
 - A nitrogen purge gas is used at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.
- Data Collection:
 - The sample and reference pans are placed in the DSC cell.

- The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 200 °C).
- The heat flow to the sample relative to the reference is recorded as a function of temperature.

- Data Analysis:
 - The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization).
 - The onset temperature of the melting peak is typically taken as the melting point.
 - The area under the melting peak is integrated to determine the enthalpy of fusion.
 - Different polymorphs will generally exhibit different melting points and/or enthalpies of fusion.

Conclusion

The solid-state properties of **escitalopram hydrobromide** are a critical aspect of its characterization for pharmaceutical development. While the crystal structure of its racemate, citalopram hydrobromide, is well-defined, and it is highly probable that **escitalopram hydrobromide** is isostructural, a definitive single-crystal structure determination would be beneficial. Furthermore, although no polymorphs of **escitalopram hydrobromide** have been reported in the public literature, the known polymorphism of other escitalopram salts highlights the necessity of comprehensive polymorph screening. The application of standard analytical techniques such as PXRD and DSC, following the detailed protocols provided herein, is essential for the identification and characterization of the crystalline form of **escitalopram hydrobromide**, ultimately ensuring the quality and consistency of this important antidepressant medication.

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References

- 1. Escitalopram versus citalopram: the surprising role of the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.rigaku.com [resources.rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. sukl.sk [sukl.sk]
- 5. US20210380550A1 - New salt and solid state forms of escitalopram - Google Patents [patents.google.com]
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